6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Beschreibung
6-Cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a bicyclic heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Key structural elements include:
- Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative degradation.
- Carboxamide moiety at position 4, linked to a 2-phenylethyl group, which could improve lipophilicity and target engagement through π-π interactions.
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFVMYQPDPYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Differences
The isoxazolo[5,4-b]pyridine core distinguishes this compound from analogs like Safirinium P (4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) and Safirinium Q (isoxazolo[3,4-b]quinolin-3(1H)-one). Key distinctions include:
- Ring fusion positions : The main compound’s [5,4-b] fusion contrasts with Safirinium derivatives’ [3,4-b] fusion, altering electron distribution and binding pocket compatibility .
- Substituent patterns: Safirinium P/Q feature methyl or quinoline extensions, whereas the main compound’s cyclopropyl and phenylethyl groups may confer unique pharmacokinetic properties.
Comparative Data Table
| Property | 6-Cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide | Safirinium P | Safirinium Q |
|---|---|---|---|
| Core structure | Isoxazolo[5,4-b]pyridine | Isoxazolo[3,4-b]pyridine | Isoxazolo[3,4-b]quinoline |
| Key substituents | 6-Cyclopropyl, 3-methyl, 4-(2-phenylethyl)carboxamide | 4,6-Dimethyl, 3-one | Quinoline extension, 3-one |
| Synthesis | Likely cyclopropanation/carboxamide coupling (hypothesized) | Mannich–electrophilic amination with quinolones | Mannich–electrophilic amination with quinolones |
| Application | Undefined (potential CNS or enzyme-targeting agent) | Fluorescent antibacterial probes | Fluorescent antibacterial probes |
| Metabolic stability | High (cyclopropyl group resists oxidation) | Moderate (methyl groups susceptible to oxidation) | Moderate (quinoline may undergo hepatic metabolism) |
Research Findings and Implications
- Structural flexibility : The [5,4-b] fusion in the main compound may offer distinct electronic profiles compared to [3,4-b] analogs, influencing binding to targets like kinases or GPCRs.
- Functional trade-offs : While Safirinium derivatives prioritize fluorescence for tracking antibacterial activity , the main compound’s carboxamide and cyclopropyl groups suggest a focus on stability and target specificity.
- Knowledge gaps: Empirical data on the main compound’s synthesis, activity, and toxicity are needed to validate hypotheses derived from structural comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
